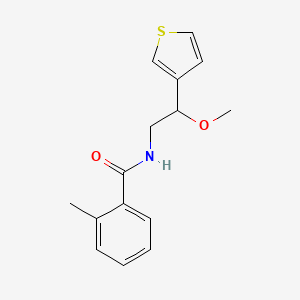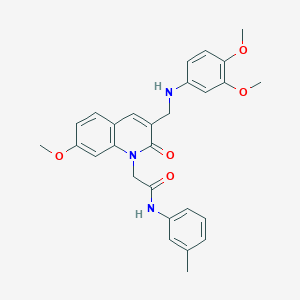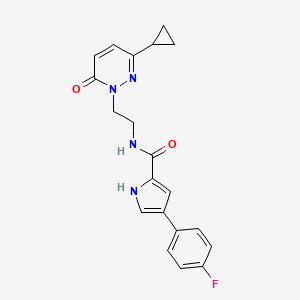
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, etc .Applications De Recherche Scientifique
Antiobesity Activity
- Diaryl dihydropyrazole-3-carboxamides, analogues of the specified compound, have been synthesized and evaluated for antiobesity activity. These compounds showed significant body weight reduction in vivo due to their CB1 antagonistic activity, along with a favorable pharmacokinetic profile. Molecular modeling studies indicated interactions with the CB1 receptor similar to known CB1 antagonists (Srivastava et al., 2007).
Computational Design and Kinase Inhibition
- Computational design and structure-activity relationship studies of novel 3-(4-chlorophenyl)-5(3hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1carboxamide revealed its potential in inhibiting protein kinases. These insights can guide drug design, indicating properties and effects on the human body (Singh et al., 2009).
Crystal Structure Analysis
- Crystal structure analysis of closely related compounds has been performed to understand the regiospecific synthesis and structural determination, contributing to the deeper comprehension of the molecular structure of such pyrazole derivatives (Kumarasinghe et al., 2009).
Binding Selectivity and Pharmacological Activities
- Studies on alkyl carboxamide analogs of similar compounds have led to the discovery of novel compounds with unique binding properties at the CB1 receptor. These findings are significant for understanding receptor-ligand interactions and pharmacological properties (Thomas et al., 2005).
Antimicrobial and Anticancer Potential
- Synthesis of novel pyrazole derivatives, including those with chlorophenyl groups, have shown promising antimicrobial and anticancer activities. This indicates the potential therapeutic applications of these compounds (Hafez et al., 2016).
CB1R Inverse Agonist for Obesity Treatment
- Derivatives of the specified compound have been identified as potential CB1R inverse agonists for obesity treatment. The discovery of such compounds points towards new therapeutic strategies for obesity management (Yan et al., 2010).
Molecular Interaction Studies
- Molecular interaction studies of antagonists structurally similar to the specified compound with the CB1 cannabinoid receptor have provided insights into conformational analysis and structure-activity relationships. These studies are crucial for understanding the pharmacodynamics of such compounds (Shim et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-20-17(23)15-10-16(11-5-7-12(18)8-6-11)22(21-15)14-4-2-3-13(19)9-14/h2-10H,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQKKMVTRAAYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2380918.png)


![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)
![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)
![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
